molecular formula C7H12O4 B13685530 Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate

Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate

Cat. No.: B13685530
M. Wt: 160.17 g/mol
InChI Key: BUTZDDRFUMMBRJ-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate: is an organic compound with the molecular formula C7H12O4 It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-(hydroxymethyl)furfural with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrogenated to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl tetrahydrofuran-3-carboxylate
  • 3-(hydroxymethyl)tetrahydrofuran
  • Tetrahydrofuran-3-carboxylic acid

Uniqueness

Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is unique due to the presence of both a hydroxymethyl group and an ester group on the tetrahydrofuran ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)oxolane-3-carboxylate

InChI

InChI=1S/C7H12O4/c1-10-6(9)7(4-8)2-3-11-5-7/h8H,2-5H2,1H3

InChI Key

BUTZDDRFUMMBRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOC1)CO

Origin of Product

United States

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